molecular formula C15H13N3O4 B5551468 N-[3-(acetylamino)phenyl]-3-nitrobenzamide

N-[3-(acetylamino)phenyl]-3-nitrobenzamide

Cat. No.: B5551468
M. Wt: 299.28 g/mol
InChI Key: OGKHIBAWXKUFSR-UHFFFAOYSA-N
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Description

N-[3-(acetylamino)phenyl]-3-nitrobenzamide is an organic compound with the molecular formula C15H13N3O4 It is characterized by the presence of an acetylamino group attached to a phenyl ring, which is further connected to a nitrobenzamide moiety

Scientific Research Applications

N-[3-(acetylamino)phenyl]-3-nitrobenzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and antimicrobial properties.

    Materials Science: The compound is studied for its potential use in the synthesis of advanced materials, including polymers and nanomaterials.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and protein binding.

Safety and Hazards

Sigma-Aldrich provides this compound to researchers but does not provide analytical data for it. The buyer assumes responsibility to confirm product identity and/or purity . As with all chemicals, it should be handled with appropriate safety measures to prevent any harm.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(acetylamino)phenyl]-3-nitrobenzamide typically involves the acetylation of 3-aminoacetophenone followed by nitration. The process can be summarized in the following steps:

    Acetylation: 3-aminoacetophenone is reacted with acetic anhydride in the presence of a base such as pyridine to form N-[3-(acetylamino)phenyl]acetophenone.

    Nitration: The acetylated product is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[3-(acetylamino)phenyl]-3-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The acetylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Reduction: N-[3-(acetylamino)phenyl]-3-aminobenzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-[3-(acetylamino)phenyl]-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The acetylamino group may also play a role in modulating the compound’s binding affinity to proteins and enzymes.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(acetylamino)phenyl]-4-methyl-3-nitrobenzamide
  • N-[3-(acetylamino)phenyl]-4-methoxy-3-nitrobenzamide
  • N-[3-(acetylamino)phenyl]-2-chloro-4-nitrobenzamide

Uniqueness

N-[3-(acetylamino)phenyl]-3-nitrobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both acetylamino and nitro groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(3-acetamidophenyl)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4/c1-10(19)16-12-5-3-6-13(9-12)17-15(20)11-4-2-7-14(8-11)18(21)22/h2-9H,1H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGKHIBAWXKUFSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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